

IUPAC name and synonyms for 6-Ethyl-2-naphthalenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Ethyl-2-naphthalenol**

Cat. No.: **B158444**

[Get Quote](#)

An In-depth Technical Guide to 6-Ethyl-2-naphthalenol

This technical guide provides a comprehensive overview of **6-Ethyl-2-naphthalenol**, a monosubstituted naphthalene derivative. It is intended for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound is of interest. This document covers its nomenclature, physicochemical properties, synthesis protocols, and potential biological significance.

Nomenclature

The systematic IUPAC name for this compound is 6-ethylnaphthalen-2-ol.^[1] It is also known by several synonyms.

Synonyms:

- 6-Ethyl-2-naphthol^{[1][2]}
- 2-Ethyl-6-naphthol^[1]
- 6-Ethyl-2-Naphthalol^[1]
- 2-Naphthalenol, 6-ethyl-^[2]

Physicochemical Properties

6-Ethyl-2-naphthalenol is an organic compound belonging to the naphthol family.[\[1\]](#) It is characterized by a naphthalene structure with an ethyl group at the 6-position and a hydroxyl group at the 2-position.[\[1\]](#) It typically appears as a solid crystalline substance.[\[1\]](#)

Property	Value	Source
CAS Number	1999-64-0 (primary); 1149-64-0 (alternate)	[1]
Molecular Formula	C ₁₂ H ₁₂ O	[1] [2] [3]
Molecular Weight	172.23 g/mol	[1] [2] [4]
Melting Point	70–72 °C; 98 °C	[1] [2] [5]
Boiling Point	322.3 °C at 760 mmHg	[2] [5]
Density	1.112 g/cm ³	[2] [5]
Flash Point	155.4 °C	[2] [5]
pKa	9.75 ± 0.40 (Predicted)	[2] [5]
LogP	3.10780; 3.70	[2] [5]
Solubility	Soluble in organic solvents like ethanol and ether; less soluble in water. [1]	[1] [5]

Experimental Protocols: Synthesis

The synthesis of **6-Ethyl-2-naphthalenol** can be achieved through the alkylation of 2-naphthol. Two common methods are Friedel-Crafts alkylation and the Fries rearrangement.

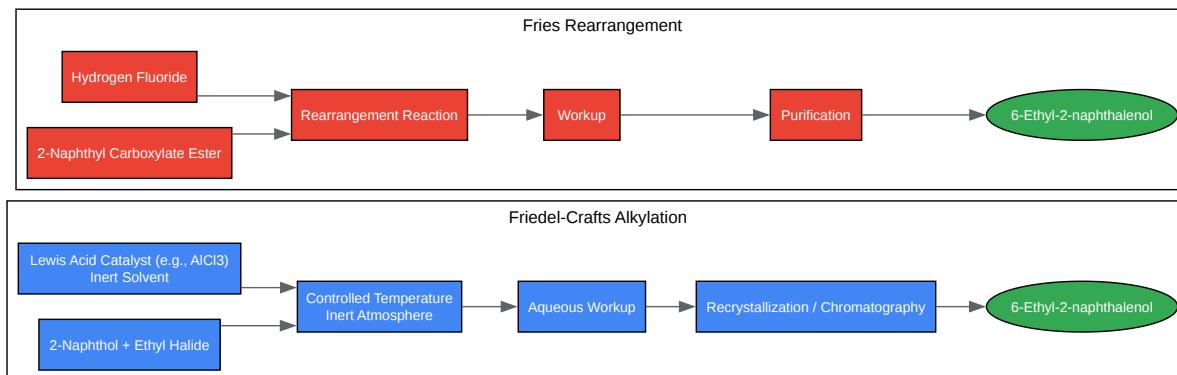
Friedel-Crafts Alkylation

This is a primary method for the synthesis of **6-Ethyl-2-naphthalenol**.[\[1\]](#)

Methodology:

- Reactants: 2-naphthol is reacted with an ethyl halide (e.g., ethyl bromide or ethyl chloride).

- Catalyst: A Lewis acid catalyst, such as aluminum chloride (AlCl_3), is used to promote the electrophilic substitution.
- Solvent: An inert solvent is typically used for the reaction.
- Conditions: The reaction is conducted under controlled temperatures to ensure selective alkylation at the desired position on the naphthol ring. An inert atmosphere may be required to prevent unwanted side reactions.[\[1\]](#)
- Workup: Following the reaction, a standard aqueous workup is performed to remove the catalyst and any unreacted starting materials.
- Purification: The crude product is then purified, typically by recrystallization or chromatography, to yield pure **6-Ethyl-2-naphthalenol**.


Fries Rearrangement

Another potential synthetic route involves the Fries rearrangement of a 2-naphthyl ester.[\[1\]](#)

Methodology:

- Starting Material: A 2-naphthyl carboxylate ester is used as the starting material.
- Reagent: The ester is treated with a strong acid, such as hydrogen fluoride.
- Reaction: This treatment induces a rearrangement to form hydroxynaphthones, which can include **6-Ethyl-2-naphthalenol**.[\[1\]](#)
- Workup and Purification: Similar to the Friedel-Crafts alkylation, the reaction mixture is worked up and the desired product is isolated and purified.

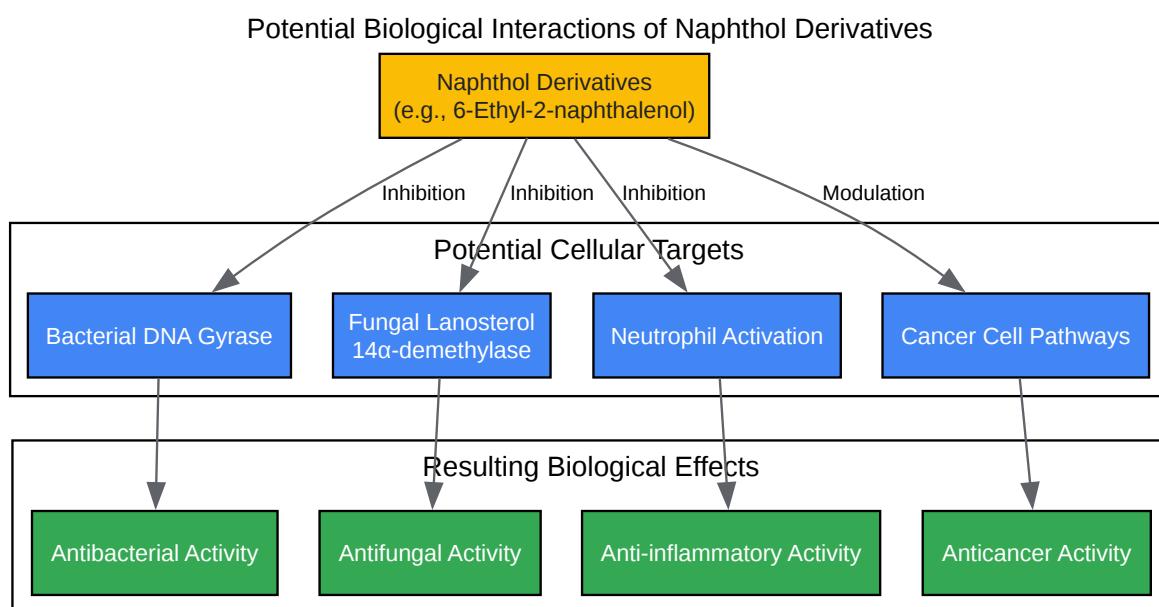
Synthesis Workflow for 6-Ethyl-2-naphthalenol

[Click to download full resolution via product page](#)

A diagram illustrating two synthetic pathways for **6-Ethyl-2-naphthalenol**.

Potential Applications and Biological Activity

While specific biological activities for **6-Ethyl-2-naphthalenol** are not extensively documented in the provided search results, its structural class, naphthols, and their derivatives are known to possess a range of biological properties.


Potential Areas of Interest:

- Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds, such as dyes and pharmaceuticals.[\[1\]](#)
- Medicinal Chemistry: The structural properties of **6-Ethyl-2-naphthalenol** suggest potential applications in medicinal chemistry, although further research is needed.[\[1\]](#)
- Antimicrobial Activity: Naphthol derivatives have been studied for their antimicrobial properties. For instance, some 1-aminoalkyl-2-naphthols have shown activity against various

bacterial and fungal strains, including multidrug-resistant pathogens.[6] The mechanism may involve the inhibition of essential enzymes like DNA gyrase in bacteria.[6]

- **Anticancer Research:** Certain aminobenzylnaphthols, derived from 2-naphthol, have been investigated for their anticancer potential.[7]
- **Anti-inflammatory Effects:** Other naphthalene derivatives have demonstrated anti-inflammatory activities, for example, by inhibiting the activation of neutrophils.[8]

The reactivity of the hydroxyl group and the aromatic ring system allows **6-Ethyl-2-naphthalenol** to participate in various chemical reactions, making it a versatile building block in organic synthesis.[1]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 6-Ethyl-2-Naphthol (EVT-1513661) | 1449-64-0 [evitachem.com]
- 2. lookchem.com [lookchem.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. cymitquimica.com [cymitquimica.com]
- 5. guidechem.com [guidechem.com]
- 6. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α -Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [IUPAC name and synonyms for 6-Ethyl-2-naphthalenol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b158444#iupac-name-and-synonyms-for-6-ethyl-2-naphthalenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com